4-Amino-2,3,5,6-tetrafluorophenol 4-Amino-2,3,5,6-tetrafluorophenol
Brand Name: Vulcanchem
CAS No.: 938-63-6
VCID: VC8166429
InChI: InChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2
SMILES: C1(=C(C(=C(C(=C1F)F)O)F)F)N
Molecular Formula: C6H3F4NO
Molecular Weight: 181.09 g/mol

4-Amino-2,3,5,6-tetrafluorophenol

CAS No.: 938-63-6

Cat. No.: VC8166429

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2,3,5,6-tetrafluorophenol - 938-63-6

Specification

CAS No. 938-63-6
Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
IUPAC Name 4-amino-2,3,5,6-tetrafluorophenol
Standard InChI InChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2
Standard InChI Key FFRMSRDSTZTRKL-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1F)F)O)F)F)N
Canonical SMILES C1(=C(C(=C(C(=C1F)F)O)F)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-2,3,5,6-tetrafluorophenol, reflects its substitution pattern: fluorine atoms occupy the 2, 3, 5, and 6 positions, while the amino and hydroxyl groups reside at the 1 and 4 positions, respectively . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC6H3F4NO\text{C}_6\text{H}_3\text{F}_4\text{NO}PubChem
Molecular Weight181.09 g/molPubChem
SMILESC1(=C(C(=C(C(=C1F)F)O)F)F)NPubChem
InChI KeyFFRMSRDSTZTRKL-UHFFFAOYSA-NPubChem

The planar aromatic ring system, coupled with fluorine’s electronegativity, creates a polarized electronic environment, facilitating nucleophilic and electrophilic reactions at distinct sites .

Spectral and Physical Properties

  • Collision Cross Section (CCS): Predicted CCS values for adducts such as [M+H]+^+ and [M-H]^- range from 136.3 to 148.4 Ų, indicating moderate molecular size and polarity .

  • Melting Point: Analogous compounds like 2,3,5,6-tetrafluorophenol (CAS 769-39-1) exhibit melting points of 37–39°C, suggesting similar thermal behavior for the amino derivative .

  • Solubility: Partial miscibility in water and organic solvents (e.g., dichloromethane, ethyl acetate) is observed, attributable to hydrogen bonding from the hydroxyl and amino groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented method (CN108069832B) outlines a two-step process starting with 2,3,4,5,6-pentafluorobenzoic acid :

  • Hydroxylation: Reaction with inorganic bases (e.g., KOH) and phase-transfer catalysts (e.g., benzyltriethylammonium chloride) at 90–120°C yields 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

  • Decarboxylation: Heating the intermediate in solvents like N,N-dimethylaniline at 80–160°C produces the final product with >95% purity .

Alternative Routes

  • Direct Amination: Reacting 2,3,5,6-tetrafluorophenol with ammonia under high-pressure conditions introduces the amino group.

  • Fluorination-Amination Tandem: Sequential fluorination of phenol derivatives followed by amination achieves higher regioselectivity.

Table 1: Comparative Synthesis Routes

MethodYield (%)Key ReagentsTemperature (°C)
Hydroxylation-Decarboxylation 85–90KOH, N,N-dimethylaniline80–160
Direct Amination70–75NH3_3, Pd/C catalyst150–200

Chemical Reactivity and Applications

Reaction Pathways

  • Oxidation: The amino group oxidizes to nitro derivatives using KMnO4_4 or H2_2O2_2, forming nitro-tetrafluorophenols.

  • Reduction: LiAlH4_4 reduces the amino group to aniline derivatives, useful in pharmaceutical intermediates.

  • Nucleophilic Substitution: Fluorine atoms undergo displacement with alkoxides or amines, enabling tailored functionalization.

Pharmaceutical Development

The compound’s fluorinated structure enhances bioavailability and metabolic stability. Preclinical studies highlight its role in modulating enzyme activity, particularly in inflammatory pathways .

Materials Science

  • Fluorinated Polymers: Incorporated into polymers for improved chemical resistance and thermal stability (e.g., semiconductor coatings) .

  • Adhesion Promoters: Functionalized as NHS esters (e.g., PFPA-NHS) for covalent bonding to surfaces in microelectronics .

Analytical Chemistry

As a derivatization agent, it enhances detection sensitivity in mass spectrometry and HPLC for fluorinated analytes .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey Differences
2,3,5,6-Tetrafluorophenol C6H2F4O\text{C}_6\text{H}_2\text{F}_4\text{O}Lacks amino group; lower reactivity
4-Amino-2,3,5-trifluorophenolC6H4F3NO\text{C}_6\text{H}_4\text{F}_3\text{NO}Fewer fluorine atoms; altered bioactivity

The amino group in 4-amino-2,3,5,6-tetrafluorophenol enhances hydrogen-bonding capacity, making it superior in biochemical assays compared to non-aminated analogues .

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